N-(4-fluorobenzyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide
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Overview
Description
N-(4-fluorobenzyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide typically involves multiple steps:
Formation of 5-methoxyisoquinoline: This can be achieved through the Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.
Thioacetamide Formation: The 5-methoxyisoquinoline is then reacted with thioacetic acid under reflux conditions to introduce the thioacetamide group.
Fluorobenzylation: Finally, the compound is subjected to a nucleophilic substitution reaction with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the thioacetamide linkage, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced thioacetamide derivatives
Substitution: Halogenated, alkylated, or nucleophile-substituted derivatives
Scientific Research Applications
N-(4-fluorobenzyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide
- N-(4-methylbenzyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide
- N-(4-bromobenzyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide
Uniqueness
N-(4-fluorobenzyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide stands out due to the presence of the fluorobenzyl group, which can enhance its biological activity and stability compared to its analogs. The fluorine atom’s electronegativity can influence the compound’s interaction with molecular targets, potentially leading to improved efficacy and selectivity in its applications.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(5-methoxyisoquinolin-1-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c1-24-17-4-2-3-16-15(17)9-10-21-19(16)25-12-18(23)22-11-13-5-7-14(20)8-6-13/h2-10H,11-12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMWPWYQZBUYJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN=C2SCC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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